molecular formula C12H22N2O3 B1530685 tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate CAS No. 1251003-79-8

tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No. B1530685
M. Wt: 242.31 g/mol
InChI Key: CLQOBQMWTRTELS-UHFFFAOYSA-N
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Description

Tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been investigated.

Scientific Research Applications

Constrained Surrogates in Peptide Synthesis

The synthesis of tert-butoxycarbonyl derivatives has been described for use in peptide synthesis as constrained surrogates of dipeptides. These compounds have been analyzed for their potential as gamma-turn/distorted type II beta-turn mimetics, highlighting their significance in mimicking peptide structures and functions (Fernandez et al., 2002).

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, including those with tert-butyl groups, has revealed their impact on supramolecular arrangements. Crystallographic analysis has shown how substituents on the cyclohexane ring influence these arrangements, with specific attention to the formation of dimers and ribbons based on the interactions between hydantoin rings (Graus et al., 2010).

NMR Spectroscopy for Configuration Assignment

The relative configuration of spiro[4.5]decanes has been studied using NMR spectroscopy. This research provides insights into the stereochemistry of these compounds, showing how substituents like the tert-butyl group affect the molecule's conformation and properties (Guerrero-Alvarez et al., 2004).

Synthesis and Application in Organic Chemistry

Various studies have focused on the synthesis of tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate and related compounds for their further application in organic synthesis. These include efficient and scalable synthetic routes, offering a foundation for novel compounds that explore chemical spaces complementary to existing structures (Meyers et al., 2009).

Reactions and Functional Group Transformations

The reactions of tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate with other chemical reagents have been explored to synthesize biologically active heterocyclic compounds. These studies demonstrate the versatility of such spirocyclic compounds in organic synthesis, serving as precursors for the development of new chemical entities with potential biological activities (Moskalenko & Boev, 2012).

properties

IUPAC Name

tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(8-14)9-16-7-5-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQOBQMWTRTELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
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tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
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tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate

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